molecular formula C23H27FN2O4 B12412254 TRPC5 modulator-1

TRPC5 modulator-1

Cat. No.: B12412254
M. Wt: 414.5 g/mol
InChI Key: FEOHBJSOSGSWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRPC5 modulator-1: is a compound that modulates the activity of the transient receptor potential canonical 5 (TRPC5) ion channel. TRPC5 is a non-selective cation channel that is permeable to sodium, potassium, and calcium ions. It is involved in various physiological processes, including neuronal signaling, kidney function, and vascular tone regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRPC5 modulator-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: TRPC5 modulator-1 can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Mechanism of Action

TRPC5 modulator-1 exerts its effects by binding to the TRPC5 ion channel and modulating its activity. This modulation can either enhance or inhibit the channel’s function, depending on the specific interaction. The molecular targets and pathways involved include the regulation of calcium influx, which plays a crucial role in various cellular processes .

Properties

Molecular Formula

C23H27FN2O4

Molecular Weight

414.5 g/mol

IUPAC Name

6-butoxy-5-[(4-fluorophenyl)methyl]-3-(3-hydroxypropyl)-1-methylquinazoline-2,4-dione

InChI

InChI=1S/C23H27FN2O4/c1-3-4-14-30-20-11-10-19-21(18(20)15-16-6-8-17(24)9-7-16)22(28)26(12-5-13-27)23(29)25(19)2/h6-11,27H,3-5,12-15H2,1-2H3

InChI Key

FEOHBJSOSGSWDK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)N(C(=O)N(C2=O)CCCO)C)CC3=CC=C(C=C3)F

Origin of Product

United States

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